One of the most prominent research applications of 2-nitrobenzaldehyde lies in its role as a versatile precursor for various organic compounds. Its reactive functional groups (aldehyde and nitro) allow for further chemical modifications, making it a building block for synthesizing a wide range of molecules. Some examples include:
-Nitrobenzaldehyde is frequently employed in research related to organic and medicinal chemistry due to its unique properties. Here are some specific examples:
2-Nitrobenzaldehyde is an organic compound with the chemical formula . It is characterized by a nitro group () located at the ortho position relative to the aldehyde group (). This compound is one of three isomers of nitrobenzaldehyde, with the other two being meta- and para-nitrobenzaldehyde. The presence of both a nitro group and an aldehyde group makes 2-nitrobenzaldehyde a versatile intermediate in organic synthesis, particularly in the production of dyes and pharmaceuticals
2-Nitrobenzaldehyde is a mild irritant and can cause skin and eye irritation upon contact []. It is also harmful if inhaled and can irritate the respiratory tract []. Standard laboratory safety practices should be followed when handling this compound, including wearing gloves, eye protection, and working in a well-ventilated fume hood [].
Research indicates that 2-nitrobenzaldehyde exhibits various biological activities. It has been studied for its potential as a photoremovable protecting group in photochemistry, particularly in drug photostability testing. Its photolysis can serve as a reliable actinometric method for measuring UV light doses . Additionally, studies suggest that it may possess antimicrobial properties, although more research is needed to fully elucidate its biological effects and mechanisms .
Several methods exist for synthesizing 2-nitrobenzaldehyde:
2-Nitrobenzaldehyde serves as an important intermediate in several applications:
Studies on the interaction of 2-nitrobenzaldehyde with environmental factors have shown its susceptibility to atmospheric degradation through processes such as photo-excitation and oxidation by hydroxyl radicals. These reactions are significant for understanding its environmental impact and behavior in atmospheric chemistry . Additionally, its interactions with titanium dioxide clusters have been explored for potential catalytic applications .
Similar compounds include:
Compound | Structure | Notable Reactions/Uses | Unique Features |
---|---|---|---|
2-Nitrobenzaldehyde | Dye synthesis, pharmaceuticals | Strong electrophilic character due to ortho nitro group | |
3-Nitrobenzaldehyde | Less reactive than ortho isomer | More stable due to less steric hindrance | |
4-Nitrobenzaldehyde | Used in organic synthesis | Least reactive among nitrobenzaldehydes | |
Benzaldehyde | Solvent, flavoring agent | Lacks nitro group; more stable but less reactive |
The uniqueness of 2-nitrobenzaldehyde lies in its reactivity stemming from the proximity of the nitro group to the aldehyde function, making it a versatile building block for various chemical syntheses compared to its isomers and related compounds
2-Nitrobenzaldehyde is characterized by the molecular formula $$ \text{C}7\text{H}5\text{NO}_3 $$, with a molar mass of 151.12 g/mol. Its International Union of Pure and Applied Chemistry (IUPAC) name is 2-nitrobenzaldehyde, and it is also recognized under the CAS registry number 552-89-6. The compound consists of a benzene ring substituted with a nitro group (-NO₂) at the ortho position relative to an aldehyde group (-CHO). This arrangement creates a planar, conjugated system with distinct electron-withdrawing effects from both substituents. The nitro group enhances the electrophilicity of the aldehyde, facilitating nucleophilic attacks and condensation reactions. The ortho arrangement of the nitro and aldehyde groups is critical to its reactivity. The nitro group’s electron-withdrawing nature deactivates the benzene ring, directing further substitutions to the meta position, while the aldehyde group participates in electrophilic additions and oxidations. 2-Nitrobenzaldehyde was first synthesized in the late 19th century as part of early indigo dye production efforts. The Baeyer–Drewsen indigo synthesis (1882) utilized 2-nitrobenzaldehyde and acetone to produce indigo, marking its initial industrial relevance. However, direct nitration of benzaldehyde predominantly yielded the 3-nitro isomer, complicating its isolation. Early synthesis routes faced challenges due to isomer distribution and low yields. Key advancements include: Key Differences: Key Differences: Nitration of benzaldehyde typically yields a mixture dominated by 3-nitrobenzaldehyde (70–80%) due to the aldehyde group’s meta-directing nature. The ortho isomer accounts for 10–15%, while the para isomer is rarely formed (<5%). This distribution is attributed to steric hindrance and electronic effects, which favor meta substitution over ortho or para. Molecular Formula and Weight
Structural Characteristics
Position of Functional Groups
Historical Context
Discovery and Early Research
Development of Synthesis Methods
Isomeric Forms
Comparison with 3-Nitrobenzaldehyde
Property 2-Nitrobenzaldehyde 3-Nitrobenzaldehyde CAS Number 552-89-6 619-50-3 Melting Point 43.5°C 58–60°C Boiling Point 156°C (20 hPa) 210°C Regioselectivity Ortho substitution Meta substitution Comparison with 4-Nitrobenzaldehyde
Property 2-Nitrobenzaldehyde 4-Nitrobenzaldehyde CAS Number 552-89-6 619-50-3 Synthesis Oxidation of 2-nitrotoluene Oxidation of 4-nitrotoluene Reactivity High (ortho effect) Moderate (para effect) Isomeric Distribution in Nitration Reactions
2-Nitrobenzaldehyde appears as yellow to pale yellow needle-like crystals or crystalline powder [1] [2]. The compound exhibits a characteristic yellow color which is typical of aromatic nitro compounds [1] [3]. The crystalline form is described as having needle-like structure, and the compound can exist in an alpha crystalline form [3]. The appearance may vary from white to orange to green powder or crystals depending on purity and storage conditions [4] [5].
2-Nitrobenzaldehyde possesses a characteristic aromatic odor with benzaldehyde-like fragrance [1] [2]. The compound can volatilize with water vapor, indicating its ability to undergo steam distillation [1]. The odor is described as characteristic and mild in nature [6]. This organoleptic property is consistent with its aldehyde functional group which contributes to the distinctive fragrance profile.
The ultraviolet-visible absorption spectrum of 2-nitrobenzaldehyde has been measured in various solvents, particularly in the 290-420 nanometer region [7]. Studies have shown that the UV absorption spectrum of 2-nitrobenzaldehyde is broader than that of benzaldehyde, with larger absorption cross sections in this wavelength range [7]. This enhanced absorption is attributed to the contribution of the nitro group to the conjugated π system of benzaldehyde [7]. The spectrum exhibits poor vibronic structure and is hardly affected by the surrounding medium (vapor or solution) [8]. Moderate solvatochromic shifts of approximately 0.2 electron volts have been measured when transitioning between different solvents [8].
Infrared spectroscopic analysis of 2-nitrobenzaldehyde reveals characteristic absorption bands. The carbonyl stretching band appears at 1706 cm⁻¹ in carbon tetrachloride solution with an apparent molecular extinction coefficient of 600 [9]. Multiple FTIR spectra are available in spectral databases, showing comprehensive vibrational modes of the molecule [10]. The infrared spectrum provides information about the intramolecular interactions between the nitro and aldehyde functional groups, with studies examining whether these unusual spectral features indicate intramolecular hydrogen bonding or steric interactions [9].
Nuclear magnetic resonance spectroscopy provides detailed structural information for 2-nitrobenzaldehyde. The ¹H NMR spectrum in deuterated chloroform shows the aldehyde proton signal at approximately 10.03 ppm, which is displaced by approximately 0.4 ± 0.1 ppm to lower field compared to the meta-isomer [9]. This downfield shift indicates interaction between the ortho-positioned nitro group and the aldehyde proton, though the magnitude suggests the absence of strong intramolecular hydrogen bonding [9]. Additional ¹H NMR data at 300 MHz shows signals in the aromatic region between 7.7-8.2 ppm for the benzene ring protons [11]. ¹³C NMR and ¹⁷O NMR spectra are also available in spectral databases, providing comprehensive structural characterization [10] [12].
Mass spectrometric analysis of 2-nitrobenzaldehyde shows a molecular ion peak at m/z 151, corresponding to its molecular weight [13] [11]. The electron impact mass spectrum at 75 eV shows significant fragmentation patterns with major fragment ions at m/z 121 (base peak, 100% intensity), m/z 93 (56.3%), m/z 65 (77.1%), m/z 51 (54.3%), and m/z 50 (34.5%) [13] [11]. The base peak at m/z 121 corresponds to the loss of the nitro group (NO₂, 30 mass units) from the molecular ion. The fragmentation pattern provides structural confirmation and is consistent with typical aromatic nitro compound behavior under electron impact conditions.
2-Nitrobenzaldehyde has a melting point in the range of 41.0-46.0°C, with various sources reporting slightly different values: 42-44°C [1], 43-46°C [14], and 44°C [4] [15]. The most commonly cited melting point is 44°C [4] [5] [15]. The boiling point varies significantly depending on pressure conditions. At atmospheric pressure, the boiling point is reported as 236°C [4] [5] [15], while under reduced pressure (23 mmHg), it boils at 153°C [1] [14]. At even lower pressure (3.1 kPa), the reduced pressure boiling point is 426.2 K (153.05°C) [16] [17].
2-Nitrobenzaldehyde exhibits relatively low vapor pressure due to its molecular structure and intermolecular interactions. At 153°C and 23 mmHg pressure, the vapor pressure is significant enough to allow distillation [3]. The compound has negligible vapor pressure at room temperature [18], with a vapor density greater than 1 (relative to air) [18]. The Antoine equation parameters for vapor pressure calculations are available: A = 4.94534, B = 2516.728, C = -37.276, valid for the temperature range 359.0-546.7 K [16]. The compound is volatile in steam, allowing for steam distillation processes [18].
The heat capacity of 2-nitrobenzaldehyde varies with temperature. Calculated gas-phase heat capacity values range from 232.64 J/mol×K at 591.72 K to 278.45 J/mol×K at 843.45 K [17]. The thermal stability of 2-nitrobenzaldehyde is moderate, with decomposition typically occurring at elevated temperatures. The compound exhibits autocatalytic decomposition phenomena, with decomposition onset temperatures close to 132°C under certain conditions [19]. This relatively low decomposition temperature compared to some aromatic compounds is attributed to the destabilizing effect of the ortho-nitro group. The enthalpy of vaporization is reported as 58.7-59.5 kJ/mol in the temperature range 453.0-468.5 K [17].
2-Nitrobenzaldehyde exhibits distinct solubility patterns across different solvent systems. The compound is insoluble in water [14] [20], with quantitative water solubility reported as extremely low at 0.002 g/100 g water at 25°C, increasing to 0.6951 g/100 g water at 66.9°C [3]. In organic solvents, 2-nitrobenzaldehyde shows high solubility: it is very soluble in acetone, benzene, diethyl ether, and ethanol [3]. The compound is sparingly soluble in chloroform [3]. It is freely soluble in alcohol, benzene, and ether [21], and shows solubility in organic solvents such as ethanol and acetone [6]. The poor water solubility is attributed to the hydrophobic aromatic ring system, while the good organic solvent solubility reflects favorable interactions with nonpolar and moderately polar organic media.
The octanol-water partition coefficient (log P) for 2-nitrobenzaldehyde is reported as 1.74 at 25°C [1] and 1.407 using calculated methods [17]. These values indicate moderate lipophilicity, suggesting the compound has a greater affinity for organic phases compared to aqueous phases, but not to an extreme degree. The partition coefficient reflects the balance between the hydrophobic aromatic ring system and the polar nitro and aldehyde functional groups. This moderate lipophilicity is consistent with the compound's solubility behavior and suggests potential for bioaccumulation in fatty tissues, though not to the extent of highly lipophilic compounds.
The molecular structure of 2-nitrobenzaldehyde has been characterized through X-ray crystallography and computational methods. Key bond lengths include the carbon-nitrogen bond (C-N) of approximately 1.414-1.433 Å and the nitrogen-oxygen bonds in the nitro group. The formyl carbon-oxygen double bond exhibits typical aldehyde characteristics. Bond angles in the aromatic ring maintain near-tetrahedral geometry with some distortion due to the substituent effects. Related nitrobenzaldehyde crystal structures show that bond lengths and angles are within normal ranges for aromatic compounds containing both nitro and aldehyde substituents [22].
The molecular conformation of 2-nitrobenzaldehyde deviates significantly from planarity due to steric interactions between the ortho-positioned nitro and aldehyde groups. X-ray crystallographic evidence has established the presence of appreciable steric interactions and confirms a non-coplanar twisted conformation [9]. The nitro group is twisted by approximately 43.6° from the plane of the aromatic ring in related nitrobenzaldehyde structures [22]. This non-planarity is a direct consequence of the steric repulsion between the oxygen atoms of the nitro group and the carbonyl oxygen of the aldehyde group when both substituents occupy adjacent positions on the benzene ring.
Irritant